AC-Gln(trt)-OH

Catalog No.
S1767969
CAS No.
163277-79-0
M.F
C26H26N2O4
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AC-Gln(trt)-OH

CAS Number

163277-79-0

Product Name

AC-Gln(trt)-OH

IUPAC Name

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1

InChI Key

FYRZQQXVIHKJKQ-QHCPKHFHSA-N

SMILES

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

AC-GLN(TRT)-OH;163277-79-0;6089AH;ZINC15721576;K-5102

Canonical SMILES

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Molecular Structure and Properties:

AC-Gln(trt)-OH, also known as N-Acetyl-Glutamine(Trityl)-Hydroxyl, is a synthetic molecule composed of an N-acetyl (Ac) group, a glutamine (Gln) amino acid, a trityl (trt) protecting group, and a hydroxyl (OH) group. Its chemical formula is C26H26N2O4 and its molecular weight is approximately 430.5 [, ].

Applications in Peptide Synthesis:

AC-Gln(trt)-OH is a valuable building block in peptide synthesis, particularly for incorporating glutamine residues with a protected side chain. The trityl group safeguards the glutamine's side chain functionality during peptide chain assembly reactions. After peptide synthesis is complete, the trityl group can be selectively removed under acidic conditions to reveal the free glutamine side chain, allowing for further modifications or analysis [].

AC-Gln(trt)-OH, also known as Acetyl-L-glutamine (Trityl)-hydroxylamine, is a derivative of the amino acid glutamine, which plays a crucial role in various biological processes. This compound features an acetyl group at the amino terminus and a trityl protective group on the side chain amide. The chemical formula for AC-Gln(trt)-OH is C26H26N2O4, and it has a molecular weight of 442.50 g/mol . The trityl group protects the side chain amine from unwanted reactions during peptide synthesis, allowing for more controlled synthesis of peptides and proteins.

  • No specific data on the toxicity of AC-Gln(trt)-OH is available.
  • As with most organic compounds, it is recommended to handle AC-Gln(trt)-OH with standard laboratory precautions, including wearing gloves and working in a fume hood.

The primary chemical reaction involving AC-Gln(trt)-OH is its incorporation into peptide chains during solid-phase peptide synthesis. In this process, the protected amino acid is activated and coupled with other amino acids to form longer peptide chains. The trityl group can be selectively removed under acidic conditions, allowing for the release of the free amine for further reactions . This selectivity is crucial in multi-step synthesis where maintaining the integrity of other functional groups is necessary.

AC-Gln(trt)-OH can be synthesized through several methods:

  • Peptide Coupling: This involves coupling acetylated glutamine with trityl chloride in the presence of a base to form AC-Gln(trt)-OH.
  • Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis techniques allows for the sequential addition of amino acids while protecting functional groups.
  • Protective Group Strategy: The use of trityl groups provides stability during synthesis, which can be selectively removed later to yield free amines .

AC-Gln(trt)-OH is primarily used in peptide synthesis for research and pharmaceutical applications. Its protective groups allow for complex peptide sequences to be synthesized without premature reactions that could lead to by-products or reduced yields. Additionally, it may serve as a building block in drug development, particularly in designing peptides that mimic natural biological processes or therapeutic agents targeting specific diseases .

While specific interaction studies on AC-Gln(trt)-OH are scarce, glutamine derivatives are known to interact with various receptors and enzymes involved in metabolic pathways. The protective groups may influence how these interactions occur, potentially affecting binding affinities and biological responses. Further studies are needed to elucidate these interactions specifically for AC-Gln(trt)-OH.

Several compounds share structural similarities with AC-Gln(trt)-OH, primarily due to their roles as derivatives of glutamine or similar amino acids. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Z-Gln(Trt)-OHTrityl protection on side chainOften used in similar peptide synthesis applications
H-Gln(Trt)-OHUnprotected α-amino groupMore reactive than AC-Gln(trt)-OH
Ac-Gly-His(Trt)-Gly-NH2Acetylated glycine with histidineDifferent amino acid composition
Fmoc-His(Trt)-OHFmoc protecting group on histidineUsed extensively in solid-phase synthesis

Each of these compounds has unique properties that make them suitable for specific applications in peptide chemistry and biochemistry. AC-Gln(trt)-OH stands out due to its combination of acetylation and trityl protection, which enhances its stability and utility in complex peptide synthesis .

XLogP3

3.4

Dates

Modify: 2023-08-15

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